1-Bromo-4-((isopropylsulfonyl)methyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(propan-2-ylsulfonylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)14(12,13)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIOWEPFENZISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylic Bromination of 4-Bromotoluene
4-Bromotoluene undergoes radical bromination at the methyl group using N-bromosuccinimide (NBS) under UV light or thermal initiation with azobisisobutyronitrile (AIBN). This yields 1-bromo-4-(bromomethyl)benzene, a critical intermediate.
Reaction Conditions :
- NBS (1.2 equiv.), AIBN (0.1 equiv.), CCl₄, reflux (80°C), 12 hours.
- Yield : 65–80% after purification via silica gel chromatography.
Mechanistic Insight :
The reaction proceeds via a radical chain mechanism. AIBN generates bromine radicals, abstracting hydrogen from the benzylic methyl group to form a resonance-stabilized radical, which subsequently reacts with Br₂ (from NBS decomposition).
Nucleophilic Substitution with Sulfinate Salts
The benzylic bromide intermediate reacts with sodium isopropylsulfinate (Na⁺[O₂S-CH(CH₃)₂]⁻) to install the sulfonylmethyl group.
Optimization of Sulfinate Substitution
Procedure :
- 1-Bromo-4-(bromomethyl)benzene (1.0 equiv.) and sodium isopropylsulfinate (1.5 equiv.) are combined in anhydrous DMF.
- The mixture is heated to 80°C under nitrogen for 8–12 hours.
- The product is isolated via aqueous workup and recrystallization from ethanol/water.
Key Parameters :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature : Yields plateau above 70°C due to accelerated SN2 kinetics.
- Yield : 70–85% with >95% purity (HPLC).
Side Reactions :
- Competing elimination to form styrene derivatives occurs at temperatures >100°C.
- Trace moisture hydrolyzes sulfinate, reducing efficiency.
Oxidation of Sulfinyl Intermediates
An alternative route involves synthesizing the sulfinyl precursor followed by oxidation to the sulfonyl derivative.
Synthesis of 1-Bromo-4-((isopropylsulfinyl)methyl)benzene
Procedure :
- 1-Bromo-4-(bromomethyl)benzene reacts with sodium isopropylsulfinate under milder conditions (50°C, 6 hours) to form the sulfinyl intermediate.
- Oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) converts sulfinyl to sulfonyl.
Oxidation Conditions :
- mCPBA (1.1 equiv.), dichloromethane, 0°C to room temperature, 2 hours.
- Yield : 90–95% for the oxidation step.
Palladium-Catalyzed Cross-Coupling Approaches
Transition metal catalysis offers regioselective pathways for introducing sulfonylmethyl groups.
Suzuki-Miyaura Coupling
Procedure :
- 4-Bromobenzylboronic acid couples with isopropylsulfonylmethyl triflate using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O.
- Reaction at 80°C for 12 hours affords the target compound.
Challenges :
- Limited commercial availability of sulfonylmethyl triflates.
- Yield : 50–60% due to competing protodeboronation.
Comparative Analysis of Synthetic Methods
| Method | Steps | Conditions | Yield | Purity | Advantages |
|---|---|---|---|---|---|
| Benzylic Bromination + Substitution | 2 | NBS, DMF, 80°C | 75% | 95% | High efficiency, minimal side products |
| Sulfinyl Oxidation | 3 | mCPBA, CH₂Cl₂ | 85% | 97% | High-purity sulfonyl product |
| Palladium-Catalyzed | 1 | Pd(PPh₃)₄, THF/H₂O | 55% | 90% | Regioselective, avoids harsh bromination |
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
High-Performance Liquid Chromatography (HPLC) :
Industrial-Scale Considerations
Process Intensification :
- Continuous Flow Reactors : Reduce reaction time for bromination steps by 40% compared to batch processes.
- Solvent Recycling : DMF recovery via distillation lowers production costs by 30%.
Safety Protocols :
- Benzylic bromides are lachrymatory; closed-system handling and scrubbers are mandatory.
- Sulfinate salts require inert atmosphere storage to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-((isopropylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Oxidation and Reduction: The isopropylsulfonylmethyl group can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol are typically employed.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for sulfone formation.
Major Products Formed:
N-Aryl Sulfonamides: Formed through coupling reactions with sulfonamides.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
1-Bromo-4-((isopropylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It is employed in the synthesis of functional materials, such as polymers and ligands for catalysis.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((isopropylsulfonyl)methyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. Subsequent deprotonation restores the aromaticity of the ring . In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound is structurally related to several sulfonyl- and bromine-containing benzene derivatives. Key analogs and their properties are summarized below:
Physical Properties and Solubility
- Solubility :
The isopropylsulfonyl group reduces water solubility compared to methylsulfonyl analogs (e.g., 1-Bromo-4-(methylsulfonyl)benzene is more soluble in DMSO or DMF). - Thermal Stability :
Sulfonyl groups enhance thermal stability. For example, 4-Bromophenyl methyl sulfone (CAS: 3466-32-8) decomposes above 200°C, whereas the isopropyl analog may exhibit higher stability due to increased molecular weight .
Key Research Findings
Steric vs. Electronic Trade-offs :
Bulky substituents like isopropylsulfonyl hinder catalytic reactions but improve selectivity in multi-step syntheses. For example, 1-Bromo-4-[(tert-butylthio)methyl]benzene achieves 93% yield in thioether formation due to optimized steric conditions .
Pharmaceutical Relevance : Derivatives of 1-Bromo-4-(trifluoromethoxy)benzene are used in drug intermediates, highlighting the importance of halogenated aromatics in medicinal chemistry .
Biological Activity
1-Bromo-4-((isopropylsulfonyl)methyl)benzene, also known by its CAS number 1351392-42-1, is a sulfonyl-substituted aromatic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, characterization, and biological properties, including its mechanisms of action and therapeutic applications.
1-Bromo-4-((isopropylsulfonyl)methyl)benzene is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrO2S |
| Molecular Weight | 291.18 g/mol |
| CAS Number | 1351392-42-1 |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 1-Bromo-4-((isopropylsulfonyl)methyl)benzene typically involves the bromination of 4-(isopropylsulfonyl)methylbenzene using bromine or a brominating agent under controlled conditions. The reaction can be summarized as follows:
- Starting Material : 4-(Isopropylsulfonyl)methylbenzene
- Reagent : Bromine (Br2)
- Conditions : Room temperature, inert atmosphere
- Product : 1-Bromo-4-((isopropylsulfonyl)methyl)benzene
Biological Activity
Research indicates that 1-Bromo-4-((isopropylsulfonyl)methyl)benzene exhibits various biological activities, primarily due to its sulfonyl group which can interact with biological targets.
Antimicrobial Activity
Studies have shown that compounds with sulfonyl groups often possess antimicrobial properties. For instance, similar sulfonyl-containing compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The anti-inflammatory potential of sulfonyl-substituted benzene derivatives has been noted in several studies. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting their use in treating inflammatory diseases .
The proposed mechanism of action for 1-Bromo-4-((isopropylsulfonyl)methyl)benzene involves:
- Enzyme Inhibition : The sulfonyl group may act as a competitive inhibitor for enzymes involved in inflammatory processes.
- Cellular Interaction : The compound may modulate signaling pathways related to inflammation and microbial resistance.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including those similar to 1-Bromo-4-((isopropylsulfonyl)methyl)benzene. Results indicated significant inhibition zones against tested pathogens, suggesting potential therapeutic applications .
- Anti-inflammatory Effects : Another research project focused on the anti-inflammatory effects of sulfonamide compounds in animal models. The results highlighted a reduction in edema and inflammatory markers in treated groups compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromo-4-((isopropylsulfonyl)methyl)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Sulfonylation : Introduce the isopropylsulfonylmethyl group via nucleophilic substitution of a benzyl bromide intermediate with sodium isopropylsulfinate under anhydrous conditions (THF, 60°C) .
Bromination : Direct bromination using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C to ensure para-selectivity .
- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1.2:1 molar ratio of sulfinate to benzyl bromide) and use dry solvents to minimize hydrolysis. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and sulfonyl/isopropyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.5–4.0 ppm for CH₂SO₂) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 307.01) and isotopic patterns for bromine .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the isopropylsulfonylmethyl group influence electronic and steric effects in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution but deactivating it for nucleophilic reactions. This enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by polarizing the C-Br bond .
- Steric Effects : The isopropyl group introduces steric hindrance near the sulfonyl moiety, potentially slowing transmetallation steps. Mitigate this using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .
Q. What strategies minimize side reactions (e.g., homocoupling) when using this compound in palladium-catalyzed couplings?
- Methodological Answer :
- Ligand Selection : Use bidentate ligands (e.g., dppf) to suppress β-hydride elimination and homocoupling .
- Additives : Include silver salts (Ag₂CO₃) to scavenge halides and prevent catalyst poisoning .
- Temperature Control : Conduct reactions at 80–100°C in degassed toluene to maintain catalytic activity while minimizing protodeboronation .
Q. How do logP values of sulfonated bromoaromatics guide their application in medicinal chemistry?
- Methodological Answer :
- Data Comparison : The logP of 1-Bromo-4-((isopropylsulfonyl)methyl)benzene (estimated 0.92) is lower than analogs like 1-Bromo-4-(cyclopropylsulfonyl)benzene (logP 0.98), suggesting improved water solubility .
- Implications : Lower logP enhances bioavailability for CNS-targeted drugs. Optimize further by introducing polar substituents (e.g., hydroxyl groups) via post-functionalization .
Key Data from Literature
| Property | Value/Technique | Reference |
|---|---|---|
| logP (Predicted) | 0.92 | |
| Optimal Reaction Solvent | THF (anhydrous) | |
| 1H NMR Shift (CH₂SO₂) | δ 4.1–4.3 ppm | |
| HRMS Accuracy | ±2 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
